molecular formula C₂¹³C₆H₈O₃ B1147701 Methyl Paraben-13C6 (in Acetone) CAS No. 1581694-95-2

Methyl Paraben-13C6 (in Acetone)

Cat. No. B1147701
M. Wt: 158.1
InChI Key:
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Patent
US04812309

Procedure details

A method for the preparation of an insecticidal gel composition comprising, admixing at 25° C. to 95° C. on a weight basis 14% to 22% of the gellant α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene) block copolymer having an average molecular weight 12,500, mp 56° C., Brookfield viscosity of 3100 at 77° C., surface tension of a 0.1% aqueous solution: 40.6 dynes/cm; 0.15% to 0.5% propyl p-hydroxybenzoate; 0% to 30% propylene glycol; 0.5% to 6% of a C17 -C19 unsaturated fatty acid; a C7 -C17 saturated fatty acid or a mixture of the fatty acids; 1% to 5% of formula (I) insecticide ##STR4## 10% to 40% high fructose (55%) corn syrup; 0% to 10% isopropyl alcohol; 0.2% to 0.5% methyl p-hydroxybenzoate and 25% to 60% of water to obtain a composition having water to gellant ratios of 2.3/1 to 3.0/1 and a viscosity of 1.4×106 centipoise to 2.1×106 centipoise in a temperature range of 25° C. to 45° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C17 -C19 unsaturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
C7 -C17 saturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]([C:6]([O:8][CH2:9]CC)=[O:7])=[CH:4][CH:3]=1.C(O)C(O)C.OCC([C@H]([C@@H]([C@@H](CO)O)O)O)=O.C(O)(C)C>O>[CH3:9][O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:13][CH:12]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCCC)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Seven
Name
C17 -C19 unsaturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
C7 -C17 saturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A method for the preparation of an insecticidal gel composition comprising
CUSTOM
Type
CUSTOM
Details
at 77° C.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=CC(=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04812309

Procedure details

A method for the preparation of an insecticidal gel composition comprising, admixing at 25° C. to 95° C. on a weight basis 14% to 22% of the gellant α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene) block copolymer having an average molecular weight 12,500, mp 56° C., Brookfield viscosity of 3100 at 77° C., surface tension of a 0.1% aqueous solution: 40.6 dynes/cm; 0.15% to 0.5% propyl p-hydroxybenzoate; 0% to 30% propylene glycol; 0.5% to 6% of a C17 -C19 unsaturated fatty acid; a C7 -C17 saturated fatty acid or a mixture of the fatty acids; 1% to 5% of formula (I) insecticide ##STR4## 10% to 40% high fructose (55%) corn syrup; 0% to 10% isopropyl alcohol; 0.2% to 0.5% methyl p-hydroxybenzoate and 25% to 60% of water to obtain a composition having water to gellant ratios of 2.3/1 to 3.0/1 and a viscosity of 1.4×106 centipoise to 2.1×106 centipoise in a temperature range of 25° C. to 45° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C17 -C19 unsaturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
C7 -C17 saturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]([C:6]([O:8][CH2:9]CC)=[O:7])=[CH:4][CH:3]=1.C(O)C(O)C.OCC([C@H]([C@@H]([C@@H](CO)O)O)O)=O.C(O)(C)C>O>[CH3:9][O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:13][CH:12]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCCC)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Seven
Name
C17 -C19 unsaturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
C7 -C17 saturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A method for the preparation of an insecticidal gel composition comprising
CUSTOM
Type
CUSTOM
Details
at 77° C.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=CC(=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04812309

Procedure details

A method for the preparation of an insecticidal gel composition comprising, admixing at 25° C. to 95° C. on a weight basis 14% to 22% of the gellant α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene) block copolymer having an average molecular weight 12,500, mp 56° C., Brookfield viscosity of 3100 at 77° C., surface tension of a 0.1% aqueous solution: 40.6 dynes/cm; 0.15% to 0.5% propyl p-hydroxybenzoate; 0% to 30% propylene glycol; 0.5% to 6% of a C17 -C19 unsaturated fatty acid; a C7 -C17 saturated fatty acid or a mixture of the fatty acids; 1% to 5% of formula (I) insecticide ##STR4## 10% to 40% high fructose (55%) corn syrup; 0% to 10% isopropyl alcohol; 0.2% to 0.5% methyl p-hydroxybenzoate and 25% to 60% of water to obtain a composition having water to gellant ratios of 2.3/1 to 3.0/1 and a viscosity of 1.4×106 centipoise to 2.1×106 centipoise in a temperature range of 25° C. to 45° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C17 -C19 unsaturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
C7 -C17 saturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]([C:6]([O:8][CH2:9]CC)=[O:7])=[CH:4][CH:3]=1.C(O)C(O)C.OCC([C@H]([C@@H]([C@@H](CO)O)O)O)=O.C(O)(C)C>O>[CH3:9][O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:13][CH:12]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCCC)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Seven
Name
C17 -C19 unsaturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
C7 -C17 saturated fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A method for the preparation of an insecticidal gel composition comprising
CUSTOM
Type
CUSTOM
Details
at 77° C.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=CC(=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.